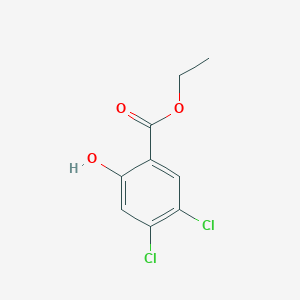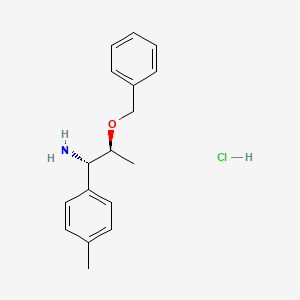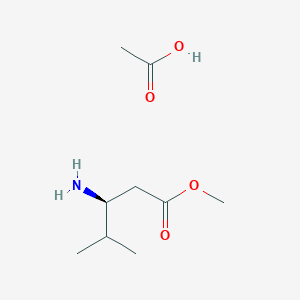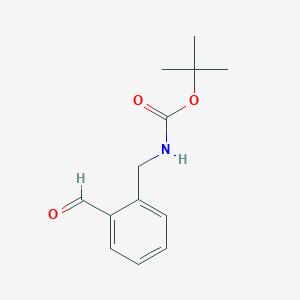
Ethyl 4,5-dichloro-2-hydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4,5-dichloro-2-hydroxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of two chlorine atoms and a hydroxyl group attached to a benzene ring, along with an ethyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 4,5-dichloro-2-hydroxybenzoate can be synthesized through the chlorination of ethyl 4-hydroxybenzoate. The process involves the use of sulfuryl chloride as the chlorinating agent. The reaction is typically carried out in a round-bottomed flask equipped with a reflux condenser and a calcium chloride drying tube. The mixture is warmed on a steam bath until the evolution of gas ceases. The product is then purified through recrystallization from a mixture of ethanol and water .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4,5-dichloro-2-hydroxybenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group, and the ester group can be reduced to an alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atoms.
Oxidation Reactions: The major product is ethyl 4,5-dichloro-2-oxobenzoate.
Reduction Reactions: The major product is ethyl 4,5-dichloro-2-hydroxybenzyl alcohol.
Aplicaciones Científicas De Investigación
Ethyl 4,5-dichloro-2-hydroxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of insecticides, herbicides, and fungicides.
Mecanismo De Acción
The mechanism of action of ethyl 4,5-dichloro-2-hydroxybenzoate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Ethyl 4,5-dichloro-2-hydroxybenzoate can be compared with other similar compounds, such as:
Ethyl 3,5-dichloro-4-hydroxybenzoate: This compound has chlorine atoms at different positions on the benzene ring, leading to different chemical and biological properties.
Ethyl 4-hydroxybenzoate: Lacks the chlorine atoms, resulting in different reactivity and applications.
4-hydroxybenzoic acid: The absence of the ethyl ester group and chlorine atoms significantly alters its chemical behavior and uses.
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
ethyl 4,5-dichloro-2-hydroxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3/c1-2-14-9(13)5-3-6(10)7(11)4-8(5)12/h3-4,12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKNUGHTFCRHCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline](/img/structure/B13001324.png)








![(7S)-5'-chloro-3-[(1R)-1-(4-chlorophenyl)ethyl]-1',2',3,4,5,6-hexahydrospiro[[1,2,3]triazolo[4,5-b]pyridine-7,3'-indole]-2',5-dione](/img/structure/B13001380.png)

![(4-Bromobicyclo[2.2.2]octan-1-yl)methanamine](/img/structure/B13001392.png)

